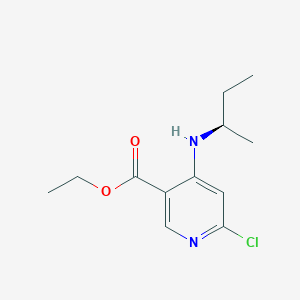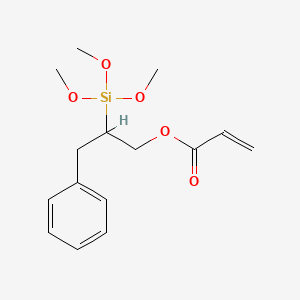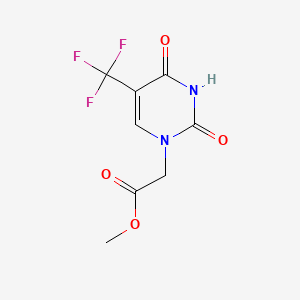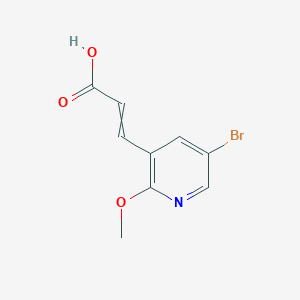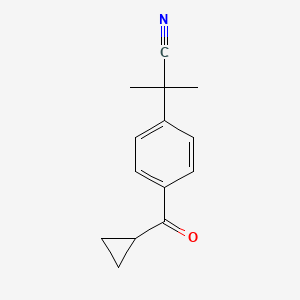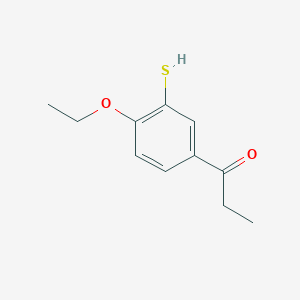![molecular formula C15H14IN3O B14038468 4-(2-cyclopropyl-4-iodo-1H-benzo[d]imidazol-6-yl)-3,5-dimethylisoxazole](/img/structure/B14038468.png)
4-(2-cyclopropyl-4-iodo-1H-benzo[d]imidazol-6-yl)-3,5-dimethylisoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-cyclopropyl-4-iodo-1H-benzo[d]imidazol-6-yl)-3,5-dimethylisoxazole is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, an isoxazole ring, and a cyclopropyl group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and therapeutic applications.
Méthodes De Préparation
The synthesis of 4-(2-cyclopropyl-4-iodo-1H-benzo[d]imidazol-6-yl)-3,5-dimethylisoxazole typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the benzimidazole core, followed by the introduction of the isoxazole ring and the cyclopropyl group. Common reagents used in these reactions include iodine, cyclopropylamine, and various organic solvents. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, pressure, and reaction time .
Analyse Des Réactions Chimiques
4-(2-cyclopropyl-4-iodo-1H-benzo[d]imidazol-6-yl)-3,5-dimethylisoxazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. .
Applications De Recherche Scientifique
4-(2-cyclopropyl-4-iodo-1H-benzo[d]imidazol-6-yl)-3,5-dimethylisoxazole has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, such as infections and cancer.
Industry: It may be used in the development of new materials and chemical products
Mécanisme D'action
The mechanism of action of 4-(2-cyclopropyl-4-iodo-1H-benzo[d]imidazol-6-yl)-3,5-dimethylisoxazole involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions and enzymes, potentially inhibiting their activity. The isoxazole ring may interact with biological membranes and proteins, affecting their function. The cyclopropyl group can enhance the compound’s stability and bioavailability. Overall, the compound’s effects are mediated through a combination of these interactions .
Comparaison Avec Des Composés Similaires
Similar compounds to 4-(2-cyclopropyl-4-iodo-1H-benzo[d]imidazol-6-yl)-3,5-dimethylisoxazole include other benzimidazole and isoxazole derivatives. These compounds share structural similarities but may differ in their biological activities and applications. For example:
Benzimidazole derivatives: Compounds like omeprazole and pantoprazole are used as proton pump inhibitors for treating gastric ulcers.
Isoxazole derivatives: Compounds like isoxazole-4-carboxylic acid are studied for their anti-inflammatory and analgesic properties. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and therapeutic potential .
Propriétés
Formule moléculaire |
C15H14IN3O |
|---|---|
Poids moléculaire |
379.20 g/mol |
Nom IUPAC |
4-(2-cyclopropyl-7-iodo-3H-benzimidazol-5-yl)-3,5-dimethyl-1,2-oxazole |
InChI |
InChI=1S/C15H14IN3O/c1-7-13(8(2)20-19-7)10-5-11(16)14-12(6-10)17-15(18-14)9-3-4-9/h5-6,9H,3-4H2,1-2H3,(H,17,18) |
Clé InChI |
NFZLOQMJLFTTGM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NO1)C)C2=CC3=C(C(=C2)I)N=C(N3)C4CC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


